molecular formula C10H11I B13510867 1-Cyclobutyl-4-iodobenzene

1-Cyclobutyl-4-iodobenzene

Cat. No.: B13510867
M. Wt: 258.10 g/mol
InChI Key: UIJJPRKTQCVFGO-UHFFFAOYSA-N
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Description

1-Cyclobutyl-4-iodobenzene is an organic compound that belongs to the class of iodobenzenes It consists of a benzene ring substituted with an iodine atom and a cyclobutyl group

Preparation Methods

The synthesis of 1-Cyclobutyl-4-iodobenzene typically involves the iodination of cyclobutylbenzene. One common method is the Sandmeyer reaction, where cyclobutylbenzene is first converted to the corresponding diazonium salt, which is then treated with potassium iodide to yield this compound. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

1-Cyclobutyl-4-iodobenzene undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions. For example, oxidation with strong oxidizing agents can lead to the formation of cyclobutylbenzoic acid.

    Coupling Reactions: It can participate in coupling reactions such as the Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Scientific Research Applications

1-Cyclobutyl-4-iodobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

    Biology and Medicine: The compound can be used in the development of pharmaceuticals, particularly in the synthesis of molecules with potential therapeutic effects.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Cyclobutyl-4-iodobenzene depends on the specific reactions it undergoes. In substitution reactions, the iodine atom is typically displaced by a nucleophile. In coupling reactions, the compound forms new carbon-carbon bonds through the action of a palladium catalyst. The molecular targets and pathways involved vary based on the specific application and reaction conditions.

Comparison with Similar Compounds

1-Cyclobutyl-4-iodobenzene can be compared to other iodobenzenes and cycloalkyl-substituted benzenes:

    Iodobenzene: Similar in structure but lacks the cyclobutyl group, making it less sterically hindered and more reactive in certain reactions.

    Cyclobutylbenzene: Lacks the iodine atom, making it less versatile in substitution and coupling reactions.

    Other Cycloalkyl-Substituted Benzenes: Compounds like cyclopropylbenzene and cyclopentylbenzene have different ring sizes, affecting their reactivity and steric properties.

Properties

Molecular Formula

C10H11I

Molecular Weight

258.10 g/mol

IUPAC Name

1-cyclobutyl-4-iodobenzene

InChI

InChI=1S/C10H11I/c11-10-6-4-9(5-7-10)8-2-1-3-8/h4-8H,1-3H2

InChI Key

UIJJPRKTQCVFGO-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C2=CC=C(C=C2)I

Origin of Product

United States

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